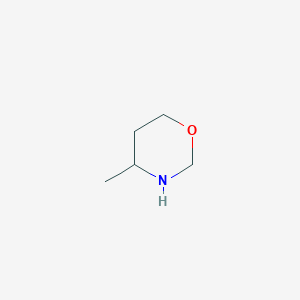

4-Methyl-1,3-oxazinane

Description

Properties

IUPAC Name |

4-methyl-1,3-oxazinane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-5-2-3-7-4-6-5/h5-6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DERHCVDZYDOLNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCOCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Methyl 1,3 Oxazinane and Analogues

Traditional Synthetic Approaches to the 1,3-Oxazinane (B78680) Core

Cyclocondensation reactions represent the most classical and widely utilized method for constructing the 1,3-oxazinane skeleton. These reactions typically involve the formation of the heterocyclic ring by condensing a bifunctional precursor, such as a 1,3-amino alcohol, with a carbonyl compound, effectively removing a molecule of water.

The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that involves the aminoalkylation of an acidic proton located on a carbonyl compound. In the context of 1,3-oxazinane synthesis, it is a powerful tool for creating the necessary C-N and C-O bonds in a single pot. The reaction condenses a compound with an active hydrogen, an amine (primary or secondary), and a non-enolizable aldehyde, typically formaldehyde (B43269).

For the synthesis of 1,3-oxazine derivatives, the Mannich reaction often proceeds as a three-component cyclocondensation involving phenols or naphthols, primary amines, and formaldehyde. This approach is particularly useful for producing benzo-fused 1,3-oxazine analogues. The general mechanism involves the initial formation of an iminium ion from the amine and formaldehyde, which is then attacked by the nucleophilic phenol (B47542) or CH-acid component, followed by intramolecular cyclization to yield the 1,3-oxazine ring. Various catalysts have been employed to facilitate this reaction under milder conditions and improve yields. Dihydro-1,3-oxazines can also be conveniently synthesized from the Mannich reaction of sec-enaminones with formaldehyde.

Table 1: Examples of Mannich Reaction for 1,3-Oxazine Synthesis

| Substrates | Catalyst | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| 2-Naphthol, Aniline, Formaldehyde | BF3-SiO2 | Ultrasound, Solvent-free, RT | Naphthoxazine | Good to Excellent | |

| Substituted Phenols, Primary Amines, Formaldehyde | Thiamine hydrochloride (Vitamin B1) | Water | Polysubstituted 1,3-Oxazine | Not specified | |

| sec-Enaminones, Formaldehyde | Not specified | Not specified | Dihydro-1,3-oxazine | Not specified | |

| N-methyl-N′-nitroguanidine, Formaldehyde | Organic/Inorganic Bases | Varied Temp/Time | Tetrahydro-1,3,5-Oxadiazine | Not specified |

The Betti reaction is considered a specific variation of the Mannich reaction. It traditionally involves the one-pot, three-component condensation of a phenol (typically 2-naphthol), an aldehyde, and ammonia (B1221849) or a primary/secondary amine to produce aminoalkylnaphthols, which are known as Betti bases.

The synthesis of 1,3-oxazinane analogues via the Betti pathway is often a two-step process. First, the Betti base is synthesized. In a subsequent step, this aminoalkylnaphthol can undergo cyclization with an aldehyde, such as formaldehyde, to form the corresponding naphthoxazine, a fused 1,3-oxazine derivative. This method allows for the introduction of diverse substituents onto the heterocyclic ring, originating from the aldehyde and amine used in the initial Betti condensation. The reaction can be performed under various conditions, including solvent-free and microwave-assisted protocols, to improve efficiency and yield.

Table 2: Betti Reaction Pathways to Naphthoxazine Analogues

| Step | Reactants | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1. Betti Base Formation | 2-Naphthol, Aromatic Aldehyde, Amine | Solvent-free or various solvents | Betti Base (Aminoalkylnaphthol) | 45-95% | |

| 2. Cyclization | Betti Base, Formaldehyde | Acetonitrile, reflux | Bis-(isoxazolyl-1,3-oxazine)naphthalene | 76-89% | |

| One-Pot Reaction | Betti Base, Aromatic Aldehyde | p-TSA, Solvent-free, 100°C | trans-3,4-dihydro-2H-naphtho[2,3-e]oxazine | 75-98% |

A direct and efficient route to the 1,3-oxazinane core involves the condensation of 1,3-amino alcohols with aldehydes or ketones. This reaction forms the heterocyclic ring by establishing a hemiaminal intermediate, which then undergoes intramolecular cyclization via dehydration to yield the stable oxazinane ring. This method is highly versatile, as the substitution pattern on the final molecule can be easily controlled by selecting the appropriate starting amino alcohol and aldehyde.

For instance, the reaction of N-methyl aminopropanol (B1366323) with various aldehydes under microwave irradiation in the presence of air has been shown to produce the corresponding oxazinanes in excellent yields. The presence of air is believed to facilitate the reaction by forming an acid that catalyzes the condensation process. Similarly, the reaction of the amino acid homoserine with formaldehyde readily forms a 1,3-oxazinane derivative, demonstrating the applicability of this method to more complex, functionalized substrates. Chiral 1,3-oxazinanes can also be synthesized in a one-pot procedure via the formation of hemiaminal intermediates from the enantioselective addition of alcohols to imines, followed by intramolecular cyclization.

Table 3: Synthesis of 1,3-Oxazinanes from Amino Alcohols and Aldehydes

| Amino Alcohol | Aldehyde | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| N-methyl aminopropanol | Hydrocinnamaldehyde | Microwave, 50°C, Air | 3-Methyl-2-phenethyl-1,3-oxazinane | Excellent | |

| Homoserine | Formaldehyde | Aqueous, Base | Carboxy-1,3-oxazinane derivative | High conversion | |

| 3-Chloropropanol (forms hemiaminal with imine) | N-benzylidene-4-methylaniline | Chiral Magnesium Phosphate catalyst, Cs2CO3 | Chiral 1,3-oxazinane | High |

While cyclocondensation reactions are a mainstay of 1,3-oxazinane synthesis, the specific pathway involving the reaction of dibenzylidene compounds and anhydrides is not a widely documented or common method for the direct synthesis of the core 1,3-oxazinane ring system based on available scientific literature. A related reaction involves the annulation of 1,3-azadienes with anhydrides like 3-methylglutaric anhydride; however, this strategy has been reported to yield functionalized 2-oxopiperidines rather than 1,3-oxazinanes.

Cycloaddition reactions offer a powerful and atom-economical approach to constructing cyclic systems, including the 1,3-oxazinane core. These reactions involve the concerted or stepwise combination of two or more unsaturated molecules to form a ring.

A notable modern example is the palladium-catalyzed [4+2] cycloaddition reaction. In this method, aza-π-allylpalladium 1,4-dipoles are generated in situ from precursors like 5-methylene-1,3-oxazinan-2-ones via decarboxylation. These dipoles then react with dipolarophiles such as 1,3,5-triazinanes to afford a diverse range of 1,3-oxazinane derivatives in good to excellent yields. This strategy provides a sophisticated route to complex oxazinanes that may be difficult to access through traditional condensation methods.

Table 4: Palladium-Catalyzed [4+2] Cycloaddition for 1,3-Oxazinane Synthesis

| Dipole Precursor | Dipolarophile | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| 5-Methylene-1,3-oxazinan-2-ones | 1,3,5-Triazinanes | Palladium catalyst | Substituted 1,3-Oxazinane | Up to 99% | |

| Acyclic sulfonamido-substituted allylic carbonates | 1,3,5-Triazinanes | Palladium catalyst | Hexahydropyrimidine (related heterocycle) | Not specified |

Intramolecular Cyclization Strategies

Intramolecular cyclization is a direct and efficient method for forming heterocyclic rings, where a molecule containing two reactive functional groups is induced to form a cyclic structure.

A green and operationally simple method for the synthesis of 1,3-oxazinane-2,5-diones involves the Brønsted acid-catalyzed intramolecular cyclization of N-Cbz-protected diazoketones derived from α-amino acids. This reaction proceeds under metal-free conditions and can be effectively promoted by an eco-friendly catalyst, silica-supported perchloric acid (HClO₄), using methanol (B129727) as the solvent.

The proposed mechanism begins with the protonation of the diazo compound by the acid, generating a diazonium intermediate. This is followed by an intramolecular nucleophilic attack from the carbamate (B1207046) (Cbz) group, which displaces molecular nitrogen and forms an ammonium (B1175870) intermediate. Finally, a nucleophilic attack by the solvent (methanol) on the benzyl (B1604629) group of the Cbz protector leads to the desired oxazinanone product, regenerating the catalyst in the process. This protocol allows for the construction of various 1,3-oxazinane-2,5-diones in good yields, typically ranging from 66% to 90%.

Table 2: Synthesis of 1,3-Oxazinane-2,5-diones via Acid-Catalyzed Cyclization

| Amino Acid Precursor | Product Yield |

|---|---|

| 2-Phenylglycine | 84% |

| Leucine | Good |

| Alanine | Good |

The intramolecular cyclization of amino alcohols provides a direct route to oxazinane systems. Specifically, N-substituted-2-piperidine carbinols can be cyclized to form oxazino[4,3-a]piperidine structures. This transformation can be achieved using reagents that facilitate intramolecular etherification. For instance, treatment of N-benzyl-2-piperidine carbinol with mercuric acetate (B1210297) can induce cyclization. The reaction proceeds through an aminomercuration-demercuration sequence, where the nitrogen atom and the alcohol's oxygen atom add across a double bond or, in this case, form a cyclic ether with the assistance of the mercury(II) salt. This strategy creates a fused bicyclic system containing the 1,3-oxazinane ring.

Ring-Opening and Rearrangement Reactions

The formation of oxazinanes can also be accomplished through the structural reorganization of other heterocyclic precursors. These methods often involve the cleavage of a strained ring followed by rearrangement to form the more stable six-membered oxazinane system.

A highly efficient and stereospecific method in this category is the ruthenium-catalyzed N-demethylative rearrangement of isoxazolidines. This reaction converts readily available isoxazolidines into synthetically useful N-H-1,3-oxazinanes. The process is believed to proceed via a self-hydride transferring cleavage of the N-O bond within the isoxazolidine (B1194047) ring. This catalytic rearrangement provides a pathway to enantioenriched cis-1,3-oxazinanes, which are valuable building blocks for subsequent synthesis, such as the preparation of N-H-1,3-aminoalcohols.

Application of Prins Reaction in Oxazinane Formation

The Prins reaction, which involves the electrophilic addition of an aldehyde or ketone to an alkene, can be adapted to form heterocyclic rings. The nitrogen-analogue of this reaction, the aza-Prins reaction, is a powerful tool for constructing six-membered nitrogen-containing heterocycles like piperidines and can be conceptually extended to oxazinane synthesis.

In a typical aza-Prins cyclization, a homoallylic amine (or a derivative like a sulfonyl amide) reacts with an aldehyde in the presence of an acid catalyst, often a Lewis acid such as an iron(III) salt. The reaction is initiated by the formation of an N-acyliminium or iminium ion intermediate, which is then attacked by the intramolecular alkene π-bond. This cyclization forms a carbocationic intermediate that is subsequently trapped by a nucleophile. By carefully choosing the starting materials—an amino alcohol precursor where the nitrogen participates in the initial iminium ion formation and the alcohol serves as the internal nucleophile to trap the carbocation—this strategy can be effectively used to construct the 1,3-oxazinane ring. The reaction is known for its ability to create multiple new bonds and stereocenters with a high degree of stereoselectivity.

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| 4-Methyl-1,3-oxazinane |

| 1,3-Oxazinane |

| 1,2-Oxazinane |

| 1,3-Oxazin-2-one |

| 1,3-Oxazinane-2,5-dione |

| 4-Nitrophenol |

| α-Tosyloxy ketone |

| Hexafluoro-2-propanol (HFIP) |

| N-Cbz-protected diazoketone |

| Perchloric acid (HClO₄) |

| Methanol |

| N-Benzyl-2-piperidine carbinol |

| Mercuric acetate |

| Isoxazolidine |

| N-H-1,3-oxazinane |

| Sulfamate-derived cyclic imine |

| Methylene (B1212753) cyclic carbamate |

| Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct (Pd₂(dba)₃•CHCl₃) |

| Xantphos |

| 2-Vinyloxetane |

| Isocyanate |

| Carbodiimide |

| Homoallylic sulfonyl amide |

Modern and Sustainable Synthetic Strategies

Recent advancements in organic synthesis have led to the development of several modern and sustainable methods for constructing the 1,3-oxazinane scaffold. These strategies prioritize environmental friendliness, efficiency, and safety. Key approaches include the application of green chemistry principles through solvent-free reactions, the use of aqueous media, microwave-assisted synthesis, and mechanochemical methods like grinding. Furthermore, the development of novel catalytic systems, particularly those involving Brønsted acids, has provided efficient and selective routes to these heterocyclic compounds.

Green Chemistry Principles in 1,3-Oxazinane Synthesis

One of the primary goals of green chemistry is to minimize or eliminate the use of hazardous organic solvents. To this end, performing reactions under solvent-free conditions or in benign solvents like water has gained significant traction in the synthesis of 1,3-oxazinane derivatives.

Solvent-free synthesis, often conducted by heating a mixture of reactants in the absence of any solvent, offers numerous advantages including reduced pollution, lower costs, and simplified procedures. For instance, the synthesis of 2-Aryl-4-Thioxo-4H-Naphtho[2,3-e]Oxazine-5,10-Dione has been achieved under solvent-free conditions at ambient temperature using catalytic amounts of N-methylimidazole. Similarly, an efficient, one-pot synthesis of 1,3-oxazine derivatives has been developed using a nanocomposite catalyst under solvent-free conditions at 80 °C, resulting in high yields (85–95%) and short reaction times (5–12 minutes). This method highlights the benefits of combining solvent-free conditions with heterogeneous catalysis, which allows for easy recovery and reuse of the catalyst.

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The synthesis of-oxazine derivatives has been successfully carried out in water at room temperature using a magnetic solid acid nanocatalyst. This approach not only provides a green reaction medium but also allows for easy separation of the catalyst via an external magnetic field, simplifying the workup process and enabling catalyst recycling.

| Method | Reactants | Catalyst/Conditions | Yield (%) | Reaction Time | Reference |

| Solvent-Free | Aromatic aldehydes, 2-naphthol, urea | H₃PMo₁₁O₃₉@TiO₂@g-C₃N₄ | 85-95 | 5-12 min | |

| Solvent-Free | 2-hydroxy-1,4-naphthoquinone, ammonium thiocyanate, aroyl chlorides | N-methylimidazole | - | - | |

| Aqueous Media | - | M-FER/SO₃H magnetic nanocatalyst | High to Excellent | Short |

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This technique is considered a green technology because it significantly reduces energy consumption and often allows for solvent-free reactions.

The synthesis of various 1,3-oxazine and 1,4-oxazine derivatives has been successfully achieved using microwave irradiation. For example, a library of 3,4-dihydro-2H-benzo[b]oxazines was synthesized via a one-pot multicomponent reaction where microwave assistance reduced reaction times, decreased solvent usage, and improved product yields and purity. In another study, novel coumarin[8,7-e]oxazine derivatives were synthesized through a microwave-assisted three-component one-pot Mannich reaction. This method highlights the efficiency of microwave heating in constructing complex heterocyclic systems.

Furthermore, microwave irradiation has been effectively combined with solvent-free conditions. The synthesis of triazones and 4-oxo-oxadiazinane has been reported using montmorillonite (B579905) K-10 clay as a solid support under microwave irradiation in dry media, demonstrating a synergistic effect between these green chemistry techniques.

| Derivative Class | Method | Key Advantages | Reference |

| Coumarin[8,7-e]oxazines | Three-component one-pot Mannich reaction | Efficiency | |

| 3,4-dihydro-2H-benzo[b]oxazines | One-pot multicomponent reaction | Reduced time, improved yield & purity | |

| 4-oxo-oxadiazinane | Condensation on solid support (dry media) | Solvent-free, efficiency |

Mechanochemistry, specifically the use of grinding techniques, offers a simple, efficient, and environmentally friendly alternative to traditional solvent-based synthesis. This solvent-free method involves the mechanical mixing and grinding of solid reactants, which can initiate chemical reactions.

The synthesis of new 1,3-oxazine compounds has been successfully demonstrated using a grinding technique. This approach is considered a green and friendly procedure as it completely eliminates the need for solvents, thus reducing chemical waste and environmental impact. The reactions are often carried out in a mortar and pestle, making the technique accessible and easy to implement. This method represents a significant step towards more sustainable chemical manufacturing processes for heterocyclic compounds like 4-methyl-1,3-oxazinane.

Derivatization and Functionalization Strategies

The functionalization of the pre-formed 1,3-oxazinane ring is crucial for creating a diverse range of analogues with tailored properties. Strategies focus on introducing substituents at various positions of the heterocyclic core.

Introduction of Substituents on the Oxazinane Ring

The introduction of substituents onto the 1,3-oxazinane ring can be achieved through various synthetic transformations. The modification of benzoxazines, which contain an oxazine (B8389632) ring fused to a benzene (B151609) ring, provides insight into potential functionalization strategies. For instance, incorporating groups like phenylacetylene, cyano, allyl, and propargyl ether onto benzoxazine (B1645224) monomers has been explored to enhance the properties of the resulting polymers mdpi.com. These modifications are typically achieved by designing monomers with specific functionalities prior to the ring-forming reaction mdpi.com.

For saturated 1,3-oxazinane rings, functionalization often involves the activation of C-H bonds, as detailed in the following section, or reactions involving existing functional groups on substituents introduced during the initial synthesis.

Enantioselective C-H Functionalization Methodologies

A significant advancement in the derivatization of 1,3-oxazinanes is the development of enantioselective C-H functionalization. This powerful strategy allows for the direct conversion of C-H bonds into C-C or other bonds with high stereocontrol, avoiding the need for pre-functionalized substrates.

A notable methodology has been reported for the regiodivergent enantioselective functionalization of N-Boc-protected 1,3-oxazinanes nih.govresearchgate.netnih.gov. This one-pot reaction sequence involves three key steps:

Enantioselective Lithiation: The oxazinane ring is deprotonated at the C4 position using a chiral base, such as (-)-sparteine (B7772259) or a (+)-sparteine surrogate, to create a chiral α-lithiated intermediate nih.govresearchgate.net.

Li-Zn Transmetallation: The lithiated intermediate is transmetalated with a zinc salt (e.g., ZnCl₂) to form a more stable organozinc compound nih.govresearchgate.netnih.gov.

Ligand-Controlled Negishi Cross-Coupling: The organozinc species undergoes a palladium-catalyzed Negishi cross-coupling with an organic electrophile. Crucially, the regioselectivity of this step is controlled by the choice of phosphine (B1218219) ligand on the palladium catalyst.

Bulky, sterically hindered ligands promote direct coupling at the C4 position nih.gov.

Less hindered, more flexible ligands facilitate a palladium migration process (β-hydride elimination followed by migratory insertion), leading to functionalization at the C5 position nih.govresearchgate.net.

This method provides a straightforward, regio- and enantiodivergent route to highly enantioenriched C4- and C5-functionalized 1,3-oxazinanes, which are valuable precursors for synthesizing β²- and β³-amino acids nih.govresearchgate.netnih.gov.

| Step | Reagents/Catalyst | Purpose | Key Outcome | Reference |

|---|---|---|---|---|

| 1. Lithiation | s-BuLi / chiral diamine (e.g., (+)-sparteine) | Enantioselective deprotonation at C4 | Chiral α-lithiated intermediate | nih.govresearchgate.net |

| 2. Transmetallation | ZnCl₂ or Zn(OAc)₂ | Formation of a stable organozinc species | Stereoretentive conversion | nih.govnih.gov |

| 3. Negishi Coupling | Pd⁰ / Ligand, R-X (electrophile) | C-C bond formation | Ligand-controlled C4 or C5 functionalization | nih.govresearchgate.netnih.gov |

Structure, Conformation, and Stereochemistry of 4 Methyl 1,3 Oxazinane Systems

Conformational Analysis of the 1,3-Oxazinane (B78680) Ring

The 1,3-oxazinane ring, a six-membered heterocycle containing both oxygen and nitrogen atoms, exhibits a complex conformational landscape. Its flexibility allows for various spatial arrangements, with the chair and twist-boat conformations being the most significant.

The most stable conformation for the 1,3-oxazinane ring is typically a chair form. mdpi.com Due to the presence of the heteroatoms, two distinct chair conformers are possible, often referred to as chair and inverted chair. The interconversion between these chair forms can occur through multiple pathways. researchgate.netpleiades.online One primary pathway involves the pyramidal inversion of the nitrogen atom. researchgate.net This process allows for a direct transition between the two chair forms. Another significant pathway for interconversion involves passing through several intermediate twist (or flexible) forms. researchgate.net Computational studies have identified as many as five to seven independent pathways for this interconversion, highlighting the dynamic nature of the ring system. pleiades.onlineresearchgate.net The energy barrier for the chair-chair inversion is relatively low, with experimental values for related oxazines around 6.8-7.0 kcal/mol. researchgate.net

The presence of a substituent, such as the methyl group in 4-methyl-1,3-oxazinane, influences the equilibrium between the two chair conformations. The substituent will preferentially occupy the equatorial position to minimize steric strain, a phenomenon well-documented in cyclohexane (B81311) systems. wikipedia.org This preference dictates the dominant chair conformation of the molecule.

| Feature | Description | Significance |

|---|---|---|

| Primary Conformation | Chair form | Most stable energetic state for the ring. mdpi.com |

| Inversion Pathways | Nitrogen inversion, passage through twist-boat forms. researchgate.net | Allows for dynamic equilibrium between conformers. |

| Energy Barrier | Relatively low (e.g., ~7.0 kcal/mol for some oxazines). researchgate.net | Facilitates rapid interconversion at room temperature. |

| Substituent Effects | Substituents prefer equatorial positions to minimize steric hindrance. wikipedia.org | Determines the predominant chair conformation. |

While less stable than the chair forms, twist-boat (or flexible) conformations are crucial intermediates in the interconversion pathways of the 1,3-oxazinane ring. researchgate.netrsc.org The potential energy surface of 1,3-oxazinane includes several minima corresponding to these twist forms. researchgate.netresearchgate.net These conformers are more flexible than the rigid chair forms. rsc.org

The interconversion between different twist-boat forms, and between twist-boat and chair forms, proceeds through various transition states, including boat and semi-chair (or envelope) conformations. researchgate.netnih.govacs.org The energy barriers for these transformations are generally lower than those for direct chair-chair inversion, making the twist-boat manifold a dynamic landscape of rapidly interconverting structures. researchgate.net The ability of the 1,3-oxazinane ring to adopt a twist-boat conformation can be significant in certain chemical reactions, as it may be required to achieve the necessary geometry for a particular step, such as in palladium-catalyzed migratory couplings. nih.govresearchgate.net

The nature of the substituent on the nitrogen atom significantly impacts the conformational equilibrium of the 1,3-oxazinane ring. researchgate.net For smaller N-substituents like methyl, ethyl, and propyl, the axial conformation is often preferred in the gas phase. researchgate.net However, as the steric bulk of the N-substituent increases (e.g., isopropyl or tert-butyl), the equatorial conformer becomes the more stable form. researchgate.net

The polarity of the solvent also plays a crucial role. In non-polar solvents, the gas-phase preferences tend to hold. researchgate.net However, in more polar solvents, the equatorial conformer, which typically has a larger dipole moment, is significantly stabilized and can become the dominant form even for smaller N-substituents. researchgate.net The barrier to nitrogen inversion also tends to decrease as the size of the N-substituent increases. researchgate.net This interplay of steric and electronic effects, along with solvent interactions, creates a finely balanced system where the conformational preference can be tuned.

Stereochemical Aspects of 4-Methyl-1,3-oxazinane

The presence of a methyl group at the C4 position introduces a chiral center into the 1,3-oxazinane ring, leading to the existence of enantiomers and influencing the stereochemical outcome of reactions.

4-Methyl-1,3-oxazinane exists as a pair of enantiomers: (R)-4-methyl-1,3-oxazinane and (S)-4-methyl-1,3-oxazinane. The synthesis of these enantiomerically pure or enriched forms is of significant interest for applications where specific stereochemistry is required. nih.govacs.org

Several strategies have been developed for the chiral synthesis of 4-methyl-1,3-oxazinane derivatives. One common approach involves the use of chiral starting materials. For example, enantiopure (R)- or (S)-3-aminobutan-1-ol can be cyclized to produce the corresponding (R)- or (S)-4-methyl-1,3-oxazinane-2-thione. rsc.orgrsc.orgrsc.org Another powerful method is the use of chiral auxiliaries or catalysts in the synthesis. nih.gov For instance, sparteine-mediated enantioselective lithiation of a Boc-protected 1,3-oxazinane, followed by functionalization, allows for the creation of chiral centers with high enantioselectivity. nih.gov The choice of the sparteine (B1682161) enantiomer can determine whether the (R) or (S) product is formed. nih.gov

| Method | Description | Example |

|---|---|---|

| Chiral Pool Synthesis | Utilization of readily available enantiopure starting materials. | Cyclization of (R)- or (S)-3-aminobutan-1-ol. rsc.orgrsc.org |

| Asymmetric Catalysis | Use of a chiral catalyst to induce enantioselectivity in a reaction. | Sparteine-mediated enantioselective lithiation. nih.gov |

| Chiral Auxiliaries | Temporary incorporation of a chiral unit to direct the stereochemical outcome of a reaction. | Use of Evans' chiral auxiliaries in aldol (B89426) reactions. |

The stereochemistry of the 4-methyl-1,3-oxazinane ring can influence the diastereoselectivity of subsequent reactions, particularly cycloaddition reactions. iitk.ac.in In these reactions, the existing chiral center at C4 can direct the approach of a reactant, leading to the preferential formation of one diastereomer over another. youtube.com

For example, in the [4+2] cycloaddition of N-tosylazetidines with carbonyl compounds to form 1,3-oxazinanes, the stereochemistry of the reactants dictates the stereochemistry of the product. iitk.ac.in The exclusive formation of trans-substituted 1,3-oxazinanes from certain starting materials provides evidence for a stereospecific reaction pathway. iitk.ac.in Similarly, intramolecular Schmidt reactions involving 1,3-oxazinane intermediates show high regioselectivity and stereoselectivity, where the conformation of the oxazinane ring and the stereoelectronics of the migrating groups determine the final product structure. nih.gov The ability to control diastereoselectivity is crucial for the synthesis of complex molecules with multiple stereocenters.

Molecular Geometry and Electronic Effects

The introduction of a methyl group at the C-4 position of the 1,3-oxazinane ring profoundly influences the molecule's spatial arrangement and electron distribution. These factors, in turn, dictate its reactivity and interactions. The molecular geometry is primarily understood through its conformational preferences, while electronic effects are governed by the interplay of heteroatoms and substituents.

Conformational Analysis

The 1,3-oxazinane ring, like cyclohexane, typically adopts a chair conformation to minimize angular and torsional strain. However, the presence of the oxygen and nitrogen heteroatoms introduces asymmetry and greater flexibility compared to its carbocyclic analogue. psu.edu The planar amide group in related 1,3-oxazinan-4-ones, for example, lowers the energy difference between stable twist and boat conformations, making these molecules more flexible. psu.edu For 4-methyl-1,3-oxazinane, the chair conformation remains predominant, with the methyl substituent capable of occupying either an axial or equatorial position.

Computational studies on the related 3-methyltetrahydro-1,3-oxazine have provided significant insight into the conformational landscape of such systems. These analyses, performed using various simulation approximations, reveal a potential energy surface with multiple minima, including two primary chair conformers and six intermediate twist forms. researchgate.net The interconversion between the more stable equatorial chair and the less stable axial chair conformer is understood to proceed through these twist intermediates. researchgate.net In certain reactions, the 1,3-oxazinane ring may adopt a twist-boat conformation, which is essential for aligning orbitals and facilitating specific reaction pathways. nih.gov

The relative stability of these conformations is crucial. Generally, the equatorial conformation of the 4-methyl group is favored to avoid steric clashes with other atoms in the ring. The steric hindrance imposed by methyl groups can influence the stereochemical outcome of reactions. nih.gov

| Conformation | Key Features | Relative Stability |

| Chair (Equatorial Me) | The methyl group points away from the ring's core, minimizing steric interactions. | Most Stable |

| Chair (Axial Me) | The methyl group points vertically, leading to potential 1,3-diaxial steric strain. | Less Stable |

| Twist-Boat | A flexible, non-planar conformation that serves as an intermediate in chair-to-chair interconversion. researchgate.net It can be a requisite conformation for certain reactions. nih.gov | Intermediate |

| Boat | Generally a high-energy transition state in the interconversion of twist forms. researchgate.net | Least Stable (Transition State) |

This table summarizes generalized conformational characteristics of substituted oxazinanes based on referenced principles.

Spectroscopic Data Insights

Nuclear Magnetic Resonance (NMR) spectroscopy provides direct evidence of the molecular and electronic environment. While data for the parent 4-methyl-1,3-oxazinane is not detailed in the provided sources, analysis of the closely related (S)-4-methyl-1,3-oxazinane-2-thione offers valuable comparative insights. The chemical shifts (δ) in ¹H and ¹³C NMR spectra are sensitive to the electron density around the nuclei and their spatial orientation.

For (S)-4-methyl-1,3-oxazinane-2-thione, the proton and carbon signals are well-defined. rsc.org The methyl group protons appear as a doublet, and the carbon signals reflect the varied electronic environments created by the adjacent oxygen, nitrogen, and thione groups. rsc.org

| Nucleus | Chemical Shift (δ) in ppm | Compound |

| ¹H NMR | 9.56 (s, 1H), 4.30–4.25 (m, 1H), 4.20 (td, 1H), 3.47 (q, 1H), 2.05–1.98 (m, 1H), 1.62–1.54 (m, 1H), 1.13 (d, 3H) | (S)-4-methyl-1,3-oxazinane-2-thione rsc.org |

| ¹³C NMR | 185.68, 66.83, 46.86, 27.68, 21.17 | (S)-4-methyl-1,3-oxazinane-2-thione rsc.org |

This data is for the related compound (S)-4-methyl-1,3-oxazinane-2-thione in DMSO-d6 and provides an example of how NMR spectroscopy characterizes the structure. rsc.org

Electronic Effects

The electronic landscape of 4-methyl-1,3-oxazinane is shaped by the inductive and steric effects of its constituent atoms and groups.

Inductive Effects of Heteroatoms : The highly electronegative oxygen atom and the nitrogen atom induce a significant dipole moment and withdraw electron density from adjacent carbon atoms. This polarization is a key feature of the oxazinane ring. In some substituted 1,3-oxazines, this electronic effect can create distinct electrophilic centers within the ring, directing the regioselectivity of reactions. researchgate.net

Influence of the Methyl Group : The methyl group at the C-4 position contributes to the electronic character in two ways. Firstly, it is an electron-donating group through induction, which can increase the nucleophilicity of the ring system. Studies on related structures have shown that six-membered oxazinane scaffolds are more nucleophilic than their five-membered counterparts. nih.gov Secondly, the methyl group exerts a significant steric influence, which can shield parts of the molecule from attack and direct incoming reagents to less hindered positions. This steric effect has been shown to be critical in controlling the regioselectivity of functionalization at positions C-4 and C-5. nih.gov

Non-bonding Interactions : The lone pairs of electrons on the nitrogen and oxygen atoms are fundamental to the molecule's character. They are key sites for protonation and coordination to Lewis acids. The orientation of these lone pairs is dependent on the ring's conformation, meaning that the molecular geometry directly impacts the electronic availability of these sites for chemical reactions.

Reactivity and Reaction Mechanisms of 4 Methyl 1,3 Oxazinane Derivatives

Ring Stability and Transformations

The 1,3-oxazinane (B78680) ring is a stable six-membered heterocycle. However, under specific conditions, it can undergo ring-opening or rearrangement reactions. For instance, the cleavage of the aminal group in N-Boc-1,3-oxazinanes can be achieved by treatment with trifluoroacetic acid (TFA) in tetrahydrofuran (B95107) (THF), yielding valuable N-Boc-1,3-aminoalcohols. thieme-connect.de

Furthermore, the 1,3-oxazinane ring can serve as a precursor to other heterocyclic systems. For example, the reaction of 1-(α-aminoalkyl)-2-naphthols with (diacetoxyiodo)benzene (B116549) (DIB) can lead to the formation of 1,3-naphthoxazines through a transition metal-free cross-dehydrogenative C–O bond formation at the sp³ C–H bond adjacent to the tertiary nitrogen. rsc.org

The stability and transformations of the 1,3-oxazinane ring are also influenced by substituents. In the synthesis of O-methyl ent-dolutegravir, a fused 1,3-oxazinane ring is constructed in the initial step, which then undergoes further transformations. nih.gov The study of the reaction of α-methylstyrene with formaldehyde (B43269) and amines has shown that 3,6-dimethyl-6-phenyl-1,3-oxazinane is formed through the transformation of 4-methyl-4-phenyl-1,3-dioxane (B1220753), a product of the Prins reaction. researchgate.net

Functional Group Interconversions

Functional group interconversions are key transformations for modifying the properties and applications of 4-methyl-1,3-oxazinane derivatives. A notable example is the conversion of C4- and C5-functionalized Boc-1,3-oxazinanes into β²- and β³-amino acids. nih.gov This is achieved through aminal cleavage followed by oxidation. nih.gov

The N-acyl group of N-acyl-1,3-oxazinane-2-thiones can be readily transformed. For instance, the oxazinanethione scaffold can be removed to produce various enantiomerically pure compounds. acs.org Amide derivatives can be synthesized by reacting the N-acyl-1,3-oxazinane-2-thione with an amine at room temperature. acs.org Additionally, a hydroxyamide can be prepared through oxidative sacrifice of the scaffold. acs.org

The table below summarizes selected functional group interconversions of 4-methyl-1,3-oxazinane derivatives.

| Starting Material | Reagents and Conditions | Product | Reference |

| C4/C5-functionalized Boc-1,3-oxazinane | 1. TFA, THF; 2. Oxidation | β²- and β³-amino acids | nih.gov |

| N-acyl-1,3-oxazinane-2-thione | Amine, room temperature | Amide derivative | acs.org |

| N-acyl-1,3-oxazinane-2-thione | Oxidative sacrifice | Hydroxyamide | acs.org |

Mechanistic Investigations of Formation Reactions

The formation of 1,3-oxazinanes often proceeds through various reactive intermediates. In the reaction of α-methylstyrene with formaldehyde and amines, the formation of 3,6-dimethyl-6-phenyl-1,3-oxazinane occurs via the transformation of a 4-methyl-4-phenyl-1,3-dioxane intermediate, which is a product of the Prins reaction. researchgate.net The mechanism involves the initial formation of a π-complex between the alkene and formaldehyde. researchgate.net

In the synthesis of dihydro nih.govnih.govoxazines, iminium ion intermediates play a crucial role. bohrium.com The stability of these iminium ions can influence the reaction yield, with N-aryl-substituted substrates generally providing higher yields than N-alkyl-substituted ones due to the increased stability of the corresponding iminium intermediate. bohrium.com

Schiff bases are also key intermediates in the formation of certain 1,3-oxazinane derivatives. For example, the condensation of 1-aminomethyl-2-naphthol with aromatic aldehydes to form 3-aryl-2,3-dihydro-1H-naphth[1,2-e] nih.govnih.govoxazines likely proceeds through the formation of a Schiff base intermediate. rsc.org

Kinetic and thermodynamic factors play a significant role in the formation and reactivity of 4-methyl-1,3-oxazinane derivatives. In the direct, catalytic, and enantioselective syn-aldol reaction of N-acyl-1,3-oxazinane-2-thiones with aromatic acetals, the reaction kinetics are influenced by the steric hindrance of the acyl group. acs.org Thioimides with bulkier acyl groups react more slowly. acs.org Despite this, the diastereomeric ratio and enantiomeric excess remain high. acs.org

In the synthesis of bicyclic pyridinone and 1,3-oxazinane derivatives from heterocyclic ketene (B1206846) aminals, the reaction conditions determine the product outcome. researchgate.net The bicyclic pyridinone compounds are obtained under catalyst-free conditions, suggesting they are the kinetically favored product. researchgate.net In contrast, the formation of 1,3-oxazinane derivatives requires the addition of a base (Cs₂CO₃), indicating that this is the thermodynamically more stable product or that the base catalyzes a different reaction pathway. researchgate.net

The table below highlights the influence of reaction conditions on product formation, reflecting kinetic and thermodynamic control.

| Reactants | Conditions | Major Product | Reference |

| Heterocyclic ketene aminals + ethyl 2-cyano-3,3-bis(methylthio)acrylate | Xylene, reflux | Bicyclic pyridinone | researchgate.net |

| Heterocyclic ketene aminals + ethyl 2-cyano-3,3-bis(methylthio)acrylate | Xylene, reflux, Cs₂CO₃ | 1,3-Oxazinane derivative | researchgate.net |

| N-acyl-1,3-oxazinane-2-thione + aromatic acetal | [DTBM-SEGPHOS]NiCl₂, TMSOTf, lutidine | syn-aldol adduct | acs.org |

Regioselectivity and Stereoselectivity in Reactions

The regio- and stereoselectivity of reactions involving 4-methyl-1,3-oxazinane derivatives are critical for their application in asymmetric synthesis. The Negishi cross-coupling of Boc-1,3-oxazinanes can be controlled to achieve either C4 or C5 functionalization with high regioselectivity. nih.gov This selectivity is ligand-controlled, allowing for a switch between the two isomers. nih.gov

In the context of stereoselectivity, the enantioselective lithiation of Boc-1,3-oxazinanes using a chiral base, followed by Negishi coupling, provides highly enantioenriched C4- and C5-functionalized products. nih.gov The configuration of the final product, either (R) or (S), is dependent on the enantiomer of the chiral base used. nih.gov

The direct, catalytic, and enantioselective syn-aldol reaction of N-acyl-1,3-oxazinane-2-thiones with aromatic acetals also demonstrates high stereocontrol. acs.org The use of a chiral [DTBM-SEGPHOS]Ni(II) complex leads to the formation of the syn-aldol product with excellent diastereomeric ratios and enantiomeric excesses. acs.org The stereochemical outcome is influenced by the oxazinanethione scaffold and the chiral catalyst. acs.org

The following table provides examples of regio- and stereoselective reactions of 4-methyl-1,3-oxazinane derivatives.

| Reaction | Key Reagents/Catalysts | Outcome | Reference |

| Negishi cross-coupling of Boc-1,3-oxazinane | Ligand-controlled | Switchable C4/C5 regioselectivity | nih.gov |

| Enantioselective lithiation and Negishi coupling | Chiral base (e.g., sparteine) | High enantioselectivity | nih.gov |

| syn-Aldol reaction of N-acyl-1,3-oxazinane-2-thione | [DTBM-SEGPHOS]Ni(II) complex | High diastereo- and enantioselectivity for syn-product | acs.org |

Spectroscopic and Advanced Characterization Methodologies for 4 Methyl 1,3 Oxazinane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous characterization of 4-Methyl-1,3-oxazinane. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed insights into the molecular structure and conformation.

Proton (¹H) NMR spectroscopy is fundamental for determining the constitution and stereochemistry of 4-Methyl-1,3-oxazinane. The spectrum reveals the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. The key parameters derived from a ¹H NMR spectrum are the chemical shift (δ), signal multiplicity (splitting pattern), and coupling constants (J).

For 4-Methyl-1,3-oxazinane, distinct signals are expected for the protons on the methyl group, as well as for the axial and equatorial protons at positions C2, C4, C5, and C6 of the heterocyclic ring. The protons attached to carbons adjacent to the heteroatoms (oxygen at position 1 and nitrogen at position 3) are typically deshielded and appear at a lower field (higher ppm values).

Table 1: Predicted ¹H NMR Spectral Data for 4-Methyl-1,3-oxazinane

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-2 (axial & equatorial) | 3.5 - 4.5 | m | - |

| H-4 | 2.8 - 3.2 | m | - |

| H-5 (axial & equatorial) | 1.5 - 1.9 | m | - |

| H-6 (axial & equatorial) | 3.6 - 4.0 | m | - |

| -CH₃ | 1.1 - 1.3 | d | ~6-7 |

| N-H | 1.5 - 2.5 | br s | - |

Note: Predicted values are based on standard chemical shift ranges for similar heterocyclic systems. Actual values may vary depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing direct information about the carbon framework of the molecule. In a proton-decoupled ¹³C NMR spectrum of 4-Methyl-1,3-oxazinane, each unique carbon atom gives rise to a single peak. This allows for a direct count of the non-equivalent carbons in the structure.

Based on the structure of 4-Methyl-1,3-oxazinane (C₅H₁₁NO), five distinct signals are expected in the ¹³C NMR spectrum, corresponding to the four carbons in the ring and the one methyl carbon. The chemical shifts of these carbons are indicative of their chemical environment. Carbons bonded to electronegative atoms like oxygen (C2, C6) and nitrogen (C2, C4) are deshielded and resonate at a lower field compared to the C5 and methyl carbons. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH₃, CH₂, CH, and quaternary carbons.

While ¹⁹F NMR is not applicable due to the absence of fluorine, NMR studies of other nuclei such as ¹⁵N could, in principle, provide direct information about the nitrogen atom's environment, although this is a less common technique for routine structural characterization.

Table 2: Predicted ¹³C NMR Spectral Data for 4-Methyl-1,3-oxazinane

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 70 - 80 |

| C-4 | 45 - 55 |

| C-5 | 25 - 35 |

| C-6 | 60 - 70 |

| -CH₃ | 20 - 25 |

Note: Predicted values are based on typical chemical shifts for carbons in similar N,O-heterocycles.

Two-dimensional (2D) NMR experiments are powerful methods for establishing definitive structural assignments by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. A COSY spectrum of 4-Methyl-1,3-oxazinane would show cross-peaks connecting the H4 proton to both the methyl protons and the H5 protons, and similarly trace the connectivity around the entire ring (H2-NH-H4-H5-H6).

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of each carbon signal based on the previously assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations (typically over two or three bonds) between protons and carbons. For instance, an HMBC spectrum would show a correlation between the methyl protons and the C4 carbon, confirming the position of the methyl group.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, regardless of whether they are connected through bonds. This is crucial for determining the stereochemistry and conformation of the molecule, such as the spatial relationship between the methyl group and protons on the ring, which can confirm its axial or equatorial orientation.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight and deducing structural features from fragmentation patterns.

In a typical mass spectrum, the ion with the highest m/z value often corresponds to the molecular ion (M⁺•), which provides the molecular weight of the compound. For 4-Methyl-1,3-oxazinane (C₅H₁₁NO), the molecular weight is 101.15 g/mol , and a molecular ion peak would be expected at m/z 101. nih.govuni.lu

The molecular ion is often unstable and undergoes fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. For 4-Methyl-1,3-oxazinane, fragmentation is expected to be directed by the heteroatoms. Common fragmentation pathways for cyclic amines and ethers include alpha-cleavage (cleavage of the bond adjacent to the heteroatom) and ring-opening reactions. chemguide.co.uklibretexts.org

Key predicted fragmentation patterns include:

Loss of the methyl group (•CH₃) from the C4 position to yield a fragment at m/z 86.

Alpha-cleavage adjacent to the nitrogen or oxygen, leading to ring-opening and subsequent fragmentation, which can produce a variety of smaller, stable ions.

Table 3: Predicted Mass Spectrometry Fragmentation Data for 4-Methyl-1,3-oxazinane

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

| 101 | [C₅H₁₁NO]⁺• | Molecular Ion (M⁺•) |

| 86 | [M - CH₃]⁺ | Loss of a methyl radical |

| 71 | [C₄H₇O]⁺ | Ring cleavage fragment |

| 56 | [C₃H₆N]⁺ | Ring cleavage fragment |

| 44 | [C₂H₆N]⁺ | Alpha-cleavage fragment |

Note: Fragmentation is complex, and these represent plausible major pathways under electron ionization (EI).

Hyphenated techniques combine the separation power of chromatography with the detection capabilities of mass spectrometry, providing enhanced analytical specificity.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for the analysis of volatile and thermally stable compounds like 4-Methyl-1,3-oxazinane. marshall.edu The gas chromatograph separates the compound from a mixture, and the mass spectrometer provides a mass spectrum for the eluted component. This allows for both identification (by matching the mass spectrum to a library) and quantification. unodc.org

High-Resolution Mass Spectrometry (HRMS): HRMS measures the m/z ratio with very high accuracy (typically to four or five decimal places). rsc.org This allows for the determination of the elemental composition of the molecular ion and its fragments. For 4-Methyl-1,3-oxazinane, HRMS would measure the mass of the molecular ion as 101.0841, which corresponds uniquely to the molecular formula C₅H₁₁NO, thereby distinguishing it from other compounds with the same nominal mass but a different elemental composition.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify the functional groups within a molecule by probing its vibrational modes. When exposed to infrared radiation, molecules absorb energy at specific frequencies corresponding to the vibrations of their chemical bonds (e.g., stretching, bending, rocking). Raman spectroscopy provides complementary information by measuring the inelastic scattering of monochromatic light, which also relates to molecular vibrations.

For 4-Methyl-1,3-oxazinane, these techniques are essential for confirming the presence of its key structural features: the saturated heterocyclic ring, the C-O-C ether linkage, the C-N-C amine linkage, the secondary amine (N-H), and the methyl group (CH₃).

Expected Vibrational Modes:

N-H Vibrations: A secondary amine like that in 4-Methyl-1,3-oxazinane will typically exhibit an N-H stretching vibration in the region of 3300-3500 cm⁻¹. This peak is often of medium intensity and is broader than C-H stretching peaks. N-H bending vibrations are expected around 1560-1640 cm⁻¹.

C-H Vibrations: The molecule contains both methyl (CH₃) and methylene (B1212753) (CH₂) groups. Asymmetric and symmetric stretching vibrations for these sp³-hybridized carbons are anticipated just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range. Bending vibrations (scissoring, rocking, wagging) for these groups would appear in the fingerprint region (below 1500 cm⁻¹), such as the characteristic CH₃ symmetric bending (umbrella mode) around 1375 cm⁻¹.

C-O and C-N Vibrations: The C-O-C ether and C-N-C amine linkages within the heterocyclic ring will produce strong, characteristic stretching bands in the 1000-1300 cm⁻¹ region of the fingerprint spectrum. The C-O stretching is typically a very strong band found around 1100-1150 cm⁻¹, while C-N stretching bands are of medium to strong intensity and appear in the 1020-1250 cm⁻¹ range.

The following interactive table summarizes the predicted characteristic absorption bands for 4-Methyl-1,3-oxazinane in an IR spectrum.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| N-H Stretch | Secondary Amine | 3300 - 3500 | Medium, Broad |

| C-H Asymmetric Stretch | CH₃, CH₂ | 2950 - 2970 | Strong |

| C-H Symmetric Stretch | CH₃, CH₂ | 2850 - 2880 | Medium to Strong |

| N-H Bend | Secondary Amine | 1560 - 1640 | Medium to Weak |

| C-H Bend (Scissoring) | CH₂ | ~1465 | Medium |

| C-H Bend (Umbrella) | CH₃ | ~1375 | Medium |

| C-N Stretch | Amine | 1020 - 1250 | Medium to Strong |

| C-O Stretch | Ether | 1100 - 1150 | Strong |

Raman spectroscopy would complement this data, often showing strong signals for the more symmetric, less polar bonds, which can help in assigning the skeletal vibrations of the oxazinane ring.

X-ray Diffraction (XRD) Analysis for Solid-State Structure Elucidation

X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, researchers can calculate atomic coordinates, bond lengths, bond angles, and torsional angles.

For 4-Methyl-1,3-oxazinane, a successful single-crystal XRD analysis would provide invaluable information about its solid-state conformation. Based on studies of analogous 1,3-oxazinane (B78680) structures, the heterocyclic ring is expected to adopt a non-planar chair conformation, which is the most stable arrangement to minimize steric and torsional strain. arabjchem.org

Key structural questions that XRD could answer include:

Ring Conformation: Confirming the predicted chair conformation of the 1,3-oxazinane ring.

Substituent Position: Determining whether the methyl group at the C4 position occupies an axial or equatorial position on the chair conformer. The equatorial position is generally more sterically favorable and thus more likely.

Intermolecular Interactions: Revealing how individual molecules of 4-Methyl-1,3-oxazinane pack together in the crystal lattice. This would include identifying any hydrogen bonding involving the N-H group, which can significantly influence the physical properties of the compound.

The table below outlines the type of structural data that would be obtained from an XRD analysis.

| Structural Parameter | Information Provided |

| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry elements present in the crystal. |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. |

| Bond Lengths | Precise distances between bonded atoms (e.g., C-N, C-O, C-C). |

| Bond Angles | Angles between adjacent chemical bonds (e.g., C-O-C, C-N-C). |

| Torsional Angles | Dihedral angles defining the 3D shape and ring puckering. |

Advanced Thermal Analysis Techniques

Thermal analysis techniques are used to measure changes in the physical and chemical properties of a substance as a function of temperature. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are fundamental to understanding the thermal stability, decomposition profile, and phase behavior of a compound.

TGA measures the change in mass of a sample as it is heated over time in a controlled atmosphere (e.g., nitrogen or air). This analysis is crucial for determining the thermal stability of 4-Methyl-1,3-oxazinane. A TGA thermogram plots mass percentage against temperature. A stable compound will show a flat baseline until a certain temperature, at which point a sharp drop in mass indicates decomposition. The onset temperature of this mass loss is a key indicator of the compound's thermal stability. The analysis can also reveal if decomposition occurs in single or multiple steps.

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This technique is used to detect thermal events such as melting, boiling, crystallization, and decomposition. A DSC thermogram plots heat flow versus temperature.

Endothermic Peaks: Processes that absorb heat, such as melting (fusion) or boiling (vaporization), appear as downward peaks. The peak minimum corresponds to the melting point or boiling point.

Exothermic Peaks: Processes that release heat, such as crystallization or decomposition, appear as upward peaks. For 1,3-oxazinane derivatives, decomposition is often observed as a sharp exothermic event at high temperatures. arabjchem.org

The following table illustrates the potential thermal events for 4-Methyl-1,3-oxazinane that could be identified by DSC.

| Thermal Event | Process | Expected Peak Type | Information Gained |

| Melting | Solid to Liquid | Endothermic | Melting Point Temperature and Enthalpy |

| Boiling | Liquid to Gas | Endothermic | Boiling Point Temperature |

| Decomposition | Chemical Breakdown | Exothermic | Onset Temperature of Decomposition |

Hyphenated Spectroscopic and Thermal Techniques (e.g., TG/DSC–FTIR–MS)

Hyphenated techniques combine the power of multiple analytical methods to provide a more comprehensive understanding of a material's behavior. A TG/DSC-FTIR-MS system simultaneously performs thermal analysis (TGA/DSC) while identifying the gaseous products evolved during decomposition using both Fourier Transform Infrared Spectroscopy (FTIR) and Mass Spectrometry (MS).

As a sample of 4-Methyl-1,3-oxazinane is heated in the TGA, any mass loss event triggers the analysis of the evolved gas stream.

FTIR Analysis: The gas flows through an IR cell, and an infrared spectrum is continuously recorded. This allows for the identification of gaseous products with characteristic IR absorptions, such as ammonia (B1221849) (NH₃), carbon dioxide (CO₂), carbon monoxide (CO), and small hydrocarbons.

MS Analysis: Simultaneously, a portion of the gas is introduced into a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). This provides the molecular weight of the evolved fragments, allowing for their precise identification.

This powerful combination allows researchers to correlate specific mass loss events with the liberation of specific chemical fragments, enabling the elucidation of complex thermal decomposition mechanisms. For 4-Methyl-1,3-oxazinane, this could involve ring-opening followed by fragmentation into smaller, volatile molecules. Potential decomposition products that could be identified include ammonia, formaldehyde (B43269), propene, and other small amines and hydrocarbons.

Computational and Theoretical Studies on 4 Methyl 1,3 Oxazinane

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used for studying the electronic properties of molecules. It is employed to investigate the structure and reactivity of 1,3-oxazinane (B78680) systems and their derivatives. mdpi.comresearchgate.net Methods like the B3LYP functional combined with basis sets such as 6-31G(d) or 6-311++G(d,p) are commonly used for geometry optimizations and frequency calculations. doi.orgresearchgate.net

DFT calculations are utilized to determine the most stable three-dimensional arrangement of atoms in 4-Methyl-1,3-oxazinane. These calculations can predict key geometric parameters, including bond lengths, bond angles, and dihedral angles for the molecule's various conformations. mdpi.com For the parent 1,3-oxazinane ring, the chair conformation is generally the most stable. The introduction of a methyl group at the C4 position creates two possible chair conformers: one with the methyl group in an axial position and one with it in an equatorial position.

The electronic structure is also elucidated using DFT. mdpi.com Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—helps in understanding the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of molecular stability. researchgate.net Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and identify sites susceptible to electrophilic or nucleophilic attack. mdpi.comresearchgate.net

Table 1: Representative Geometric Parameters for a 1,3-Oxazinane Ring from DFT Calculations Note: These are typical values for the 1,3-oxazinane ring system; specific values for the 4-methyl derivative would require a dedicated computational study.

| Parameter | Typical Value (Chair Conformation) |

|---|---|

| C-O Bond Length | ~1.43 Å |

| C-N Bond Length | ~1.47 Å |

| C-C Bond Length | ~1.53 Å |

| C-O-C Angle | ~112° |

| O-C-N Angle | ~110° |

One of the primary applications of DFT is to calculate the relative energies of different conformers and the energy barriers for their interconversion. For 4-Methyl-1,3-oxazinane, this involves determining the energy difference between the axial and equatorial chair conformations. Typically, the equatorial conformer is more stable due to reduced steric hindrance.

Computational studies on related 3-methyltetrahydro-1,3-oxazine have shown that the potential energy surface contains multiple minima corresponding to different chair and twist forms. researchgate.net The interconversion between the main axial and equatorial chair conformers can occur through various pathways, including passing through several twist intermediates. researchgate.net DFT calculations can precisely quantify the Gibbs free energy (ΔG) difference between these states, with studies on similar heterocyclic systems showing ΔG values of a few kcal/mol, confirming the preference for the equatorial form. mdpi.com The activation energies for these conformational changes, which represent the transition state barriers, can also be determined. doi.org

Table 2: Illustrative Conformational Energy Data from DFT Calculations Note: This table illustrates the type of data generated. The values are based on findings for similar substituted heterocycles. mdpi.com

| Conformer | Method/Basis Set | Relative Gibbs Free Energy (ΔG, kcal/mol) |

|---|---|---|

| Axial 4-Methyl | B3LYP/6-311+G** | > 0 (Less Stable) |

Ab Initio and Semiempirical Quantum Mechanical Methods

Beyond DFT, other quantum mechanical methods are employed to study molecules like 4-Methyl-1,3-oxazinane. These range from high-accuracy ab initio methods to computationally faster semiempirical approaches. wikipedia.org

Semiempirical methods, such as Austin Model 1 (AM1), offer a computationally less expensive alternative to DFT and ab initio methods, making them suitable for larger molecules or preliminary screenings. researchgate.net AM1 is based on the Neglect of Diatomic Differential Overlap (NDDO) approximation and uses parameters derived from experimental data to simplify calculations. researchgate.net The parameterization process involves optimizing against known properties like heats of formation, dipole moments, and ionization potentials for a training set of molecules containing key elements like C, H, O, and N. researchgate.net While faster, AM1 has known limitations, such as its difficulty in accurately reproducing hydrogen bonds, a weakness that was a major focus for its development over previous models like MNDO. researchgate.net Newer semiempirical models like RM1 have shown improved accuracy over AM1 for various properties. researchgate.net

Table 3: Comparison of Average Errors for Different Semiempirical Methods Data based on findings from a broad set of organic molecules. researchgate.net

| Method | Heat of Formation (kcal/mol) | Dipole Moment (Debye) | Ionization Potential (eV) | Interatomic Distance (Å) |

|---|---|---|---|---|

| AM1 | 11.15 | 0.37 | 0.60 | 0.036 |

| PM3 | 7.98 | 0.38 | 0.55 | 0.029 |

| RM1 | 5.77 | 0.34 | 0.45 | 0.027 |

Standard semiempirical methods and even some DFT functionals struggle to accurately describe non-covalent interactions (NCIs), such as hydrogen bonds and London dispersion forces. researchgate.netnih.gov These interactions are crucial for understanding intermolecular associations and the condensed-phase behavior of 4-Methyl-1,3-oxazinane. To address this, empirical corrections can be added to the calculations. researchgate.net These corrections, often denoted with "-D" (for dispersion), significantly improve the accuracy of calculated interaction energies, making the methods applicable to very large systems and processes like computer-assisted drug design. researchgate.net Such corrections have been successfully parameterized for a range of semiempirical methods, including AM1 and PM6. researchgate.net

Molecular Dynamics Simulations for Conformational Flexibility

While quantum mechanical methods are excellent for calculating static properties and energies of specific conformations, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior and conformational flexibility of molecules. nih.gov In an MD simulation, the motion of atoms is simulated over time by solving Newton's equations of motion, providing a view of the molecule's dynamic fluctuations around its equilibrium states. nih.gov

For 4-Methyl-1,3-oxazinane, MD simulations can reveal the pathways and timescales of conformational changes, such as the chair-to-chair interconversion of the oxazinane ring. These simulations can illustrate how the methyl substituent influences the ring's flexibility and the preferred conformations in a solution environment. researchgate.net By analyzing the trajectory of the atoms over the simulation, one can monitor structural parameters and identify transient intermediate states that may not be accessible through simple energy minimization. nih.gov Such simulations are particularly powerful for understanding how the molecule might interact with biological targets, as seen in studies of drugs containing a 4-methyl-1,3-oxazinane ring, where its flexibility and interactions within a protein binding site are critical. researchgate.netbiorxiv.org

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling has emerged as a powerful tool for elucidating the intricate details of chemical reaction mechanisms, offering insights that are often inaccessible through experimental methods alone. In the context of 1,3-oxazinane chemistry, theoretical studies have been instrumental in understanding the formation and reactivity of this heterocyclic scaffold. While direct computational investigations specifically targeting the parent 4-Methyl-1,3-oxazinane are not extensively documented in the literature, studies on closely related derivatives provide valuable models for its behavior.

Research on the formation of substituted 1,3-oxazinanes, such as 3,6-dimethyl-6-phenyl-1,3-oxazinane, suggests that their synthesis can proceed through the transformation of a 4-methyl-4-phenyl-1,3-dioxane (B1220753), a product of the Prins reaction. researchgate.net The Prins reaction, an acid-catalyzed condensation of an alkene and an aldehyde, is a fundamental process for forming six-membered rings. Computational studies on the Prins reaction leading to the analogous 1,3-dioxanes have been performed at the MP2(fc)/6-31G(d,p) level of theory, revealing the structure of key intermediates and transition states. researchgate.net These studies indicate that the reaction mechanism is significantly influenced by the nature of the substituents on the alkene. researchgate.net

Furthermore, computational investigations into the reactions of N-acyl-1,3-oxazinane-2-thiones have shed light on the stereochemical outcomes of aldol-type reactions. These studies highlight the crucial role of catalysts and the conformational preferences of the oxazinane ring in directing the stereoselectivity of the products. nih.gov

Transition State Analysis

Transition state analysis is a cornerstone of computational reaction mechanism studies, providing a detailed picture of the highest energy point along the reaction coordinate. For reactions involving 1,3-oxazinane derivatives, transition state calculations have been pivotal in explaining observed stereoselectivities.

In the context of the Prins-type formation of related six-membered heterocycles like 1,3-dioxanes, density functional theory (DFT) calculations have been employed to trace the reaction paths. beilstein-journals.org These calculations have identified concerted, highly asynchronous transition states for the addition of an acid-activated formaldehyde (B43269) oligomer to an olefin. mpg.de For the reaction of propene with formaldehyde, a concerted pathway forming a 1,3-diol was identified as the rate-determining step. beilstein-journals.org From this diol, the reaction can proceed through different transition states to either an allylic alcohol or the cyclic 1,3-dioxane (B1201747). beilstein-journals.org The formation of the 1,3-dioxane involves a hemiacetal intermediate that undergoes ring closure via a specific transition state. beilstein-journals.org

In studies of N-acyl-1,3-oxazinane-2-thiones, computational analysis has revealed that the stereochemical outcome of their reactions with acetals proceeds through an open transition state. nih.gov The conformation of the 1,3-oxazinane ring within this transition state, often adopting an envelope-like geometry, plays a significant role in determining the final product's stereochemistry. nih.gov The specific interactions within the transition state, influenced by the catalyst and substituents, dictate which face of the reacting partners approach each other, thereby controlling the diastereoselectivity of the reaction.

Thermochemical Reaction Parameters

For the Prins reaction leading to alkyl-substituted 1,3-dioxanes, computational studies have determined key thermochemical parameters. researchgate.net The activation energy for the transformation of the initial π-complex between the alkene and formaldehyde dimer to the final product is influenced by the presence of alkyl substituents on the double bond. researchgate.net

DFT calculations have been widely used to predict reaction enthalpies for various organic reactions, including those that form C-C and C-O bonds, which are relevant to the synthesis of 1,3-oxazinanes. nih.gov The accuracy of these calculations is dependent on the chosen functional and basis set. For instance, studies on aldol (B89426) reactions show that different DFT functionals can yield varying exothermicities, and the choice of basis set can influence the results by about 1 kcal mol⁻¹. nih.gov

The following table presents a conceptual representation of thermochemical data that could be obtained from computational studies on analogous reactions, highlighting the types of parameters that are typically calculated.

| Reaction/Process | Computational Method | Calculated Parameter | Value (kcal/mol) | Compound |

| Prins Reaction (Model) | MP2(fc)/6-31G(d,p) | Activation Energy | Varies with substituent | Alkyl-substituted 1,3-dioxane |

| Aldol Reaction (Model) | CBS-QB3 | Reaction Enthalpy | ~ -20 to -30 | Aldol Adduct |

This table is illustrative and based on data for analogous reactions. Specific values for 4-Methyl-1,3-oxazinane would require direct computational investigation.

Applications of 1,3 Oxazinane Derivatives in Material Science and Chemical Industries Excluding Medicinal/biological

Industrial Chemical Applications

The unique structure of the 1,3-oxazinane (B78680) ring, containing both a nitrogen and an oxygen atom, imparts properties that are valuable in several industrial chemical processes.

1,3-Oxazine derivatives have been identified as potential anti-corrosion chemicals jcsp.org.pk. Like many nitrogen-containing heterocyclic compounds, their efficacy as corrosion inhibitors stems from their ability to adsorb onto metal surfaces. The nitrogen and oxygen atoms in the oxazinane ring possess lone pairs of electrons, which can coordinate with vacant d-orbitals of metal atoms, such as iron in steel. This interaction leads to the formation of a protective film on the metal surface, which acts as a barrier against corrosive agents in the environment, thereby slowing down the corrosion process. This mechanism is a well-established principle for organic corrosion inhibitors jcsp.org.pk.

The presence of a secondary amine group within the 1,3-oxazinane structure gives it basic properties. This allows it to function as a neutralizing amine, capable of adjusting and controlling pH in various industrial systems. In processes such as steam generation and distillation, acidic compounds can form and cause significant corrosion to pipework and equipment. Cyclic amines are employed to react with and neutralize these acids, thereby maintaining the pH within an acceptable, less corrosive range. While specific use-cases for 4-Methyl-1,3-oxazinane are not documented, its structural analogy to other industrial amines suggests potential applicability in this area.

The application of 1,3-oxazinane derivatives as emulsifiers or solubility aids is not well-documented in publicly available scientific literature. Such applications would typically require the molecule to have distinct hydrophilic (water-attracting) and hydrophobic (water-repelling) regions, a characteristic that is not inherent to the simple 4-Methyl-1,3-oxazinane structure but could be engineered through further chemical modification.

While direct evidence for the use of 4-Methyl-1,3-oxazinane is scarce, analogous cyclic amines play roles in certain industrial processes.

Rubber Production: In the sulfur vulcanization of rubber, accelerators are used to control the rate of the cross-linking reaction. A major class of these accelerators is the sulfenamides, which are derivatives of amines lusida.com. For example, sulfenamides based on the cyclic amine morpholine (B109124) are widely used lusida.com. Given the structural similarity, it is plausible that 1,3-oxazinane derivatives could be investigated for their potential as precursors to vulcanization accelerators, though this is not a currently established application. These accelerators play a crucial role in forming the cross-linking network that gives rubber its desired mechanical properties researchgate.net.

Detergents: There is no significant information in the reviewed literature to suggest that 1,3-oxazinane or its simple derivatives are used as additives in detergent formulations.

Structural Analogues in Non-Pharmacological Contexts

To understand the potential of 1,3-oxazinanes in material science, it is useful to compare them with other heterocyclic systems.

1,3-Oxazinanes, oxazolidinones, and thiazinanes are heterocyclic compounds that share structural similarities but exhibit different properties and applications due to the variation in their ring atoms.

Oxazolidinones: This class of compounds, particularly 2-oxazolidinones, is most famous for its application in pharmaceuticals as a potent class of antibiotics, with Linezolid being a key example nih.govnih.gov. In non-pharmacological contexts, their primary role is in synthetic organic chemistry, where chiral oxazolidinones serve as valuable auxiliaries to control stereochemistry in asymmetric synthesis researchgate.net. Their industrial material science applications are not as prominent as their medicinal uses. Compared to 1,3-oxazinanes, the ketone group in the oxazolidinone ring makes them less basic and more polar.

Thiazinanes: Replacing the oxygen atom of the oxazinane ring with a sulfur atom yields a thiazinane. Thiazine derivatives have a broad range of applications. In addition to their well-researched medicinal properties, they are used as components in dyes (e.g., methylene (B1212753) blue) and as insecticides naturalspublishing.com. The 1,3-thiazine structure is a key component of cephalosporin (B10832234) antibiotics naturalspublishing.com. The presence of sulfur provides different chemical reactivity and coordination properties compared to the oxygen in oxazinanes, making them useful as reaction intermediates and building blocks in various chemical syntheses naturalspublishing.comresearchgate.net.

The following table provides a comparative overview of these heterocyclic systems in non-pharmacological contexts.

| Feature | 1,3-Oxazinane | 2-Oxazolidinone | 1,3-Thiazinane |

| Ring Structure | 6-membered ring with O and N at positions 1 and 3. | 5-membered ring with O and N at positions 1 and 3, and a carbonyl group. | 6-membered ring with S and N at positions 1 and 3. |